2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluorobutanoic acid group can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetic acid: Similar in structure but lacks the trifluorobutanoic acid group.
2-Bromophenylboronic acid: Contains a boronic acid group instead of a trifluorobutanoic acid group.
2-Bromo-2-phenylacetic acid: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2-Bromophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of both a bromine atom and a trifluorobutanoic acid group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H8BrF3O2 |
---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16) |
InChI Key |
MFCVPRFVJPFHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.